![molecular formula C12H23ClN2O2 B13486744 rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride](/img/structure/B13486744.png)
rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[320]heptan-6-yl]carbamate hydrochloride is a synthetic compound with a complex bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride involves several steps. The starting materials typically include tert-butyl carbamate and a bicyclic amine. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the desired product. For instance, the reaction may be carried out in an organic solvent such as dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Techniques such as crystallization and chromatography are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a hydroxylated product, while reduction may produce an amine derivative. Substitution reactions can result in a wide range of products depending on the substituent introduced .
Aplicaciones Científicas De Investigación
rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl rac-[(1R,3S)-3-aminocyclohexyl]carbamate hydrochloride
- rac-tert-butyl N-{[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl}carbamate
- rac-tert-butyl (1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
Uniqueness
rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride is unique due to its specific bicyclic structure and the presence of both amine and carbamate functional groups.
Propiedades
Fórmula molecular |
C12H23ClN2O2 |
|---|---|
Peso molecular |
262.77 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,3R,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-5-7-4-8(13)6-9(7)10;/h7-10H,4-6,13H2,1-3H3,(H,14,15);1H/t7-,8+,9-,10+;/m0./s1 |
Clave InChI |
OJXJXHAQQWQCAW-XXEQPJGYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2[C@@H]1C[C@@H](C2)N.Cl |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC2C1CC(C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





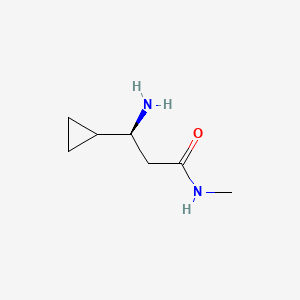

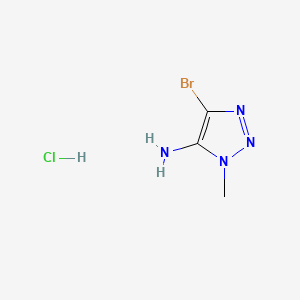
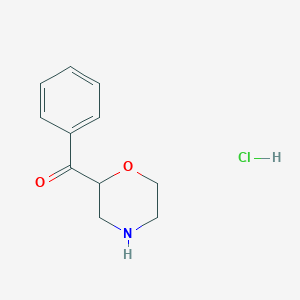
![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)
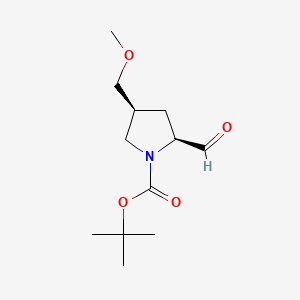



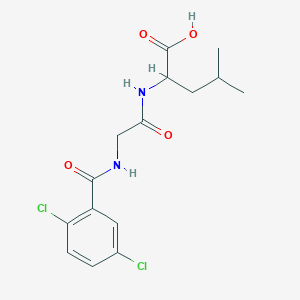
![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
